![molecular formula C8H13NO3 B2674349 N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide CAS No. 2305483-51-4](/img/structure/B2674349.png)
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide, also known as HOPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOPA is a chiral molecule that belongs to the class of oxanamides. It has a unique structure that makes it an attractive candidate for use in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide is not well understood. However, it is believed that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide acts as a nucleophile in various reactions, including the synthesis of various compounds. N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide may also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. However, studies have shown that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has low toxicity and is not mutagenic or genotoxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is stable under normal laboratory conditions. However, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several limitations, including its limited solubility in water and its high cost.
Direcciones Futuras
There are several future directions for research on N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. One potential area of research is the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide derivatives with improved properties for use in various applications. Another area of research is the investigation of the mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its potential applications in various reactions. Additionally, research could focus on the development of new synthetic methods for the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its derivatives.
Métodos De Síntesis
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide can be synthesized using several methods, including the reaction of 2-bromoacetaldehyde diethyl acetal with methyl 3-aminocrotonate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of methyl 3-aminocrotonate with 2,3-epoxypropionaldehyde in the presence of a chiral catalyst.
Aplicaciones Científicas De Investigación
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In organic synthesis, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. In materials science, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a precursor for the synthesis of various polymers and other materials.
Propiedades
IUPAC Name |
N-[(3S,4R)-3-hydroxyoxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-8(11)9-6-3-4-12-5-7(6)10/h2,6-7,10H,1,3-5H2,(H,9,11)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMNZFSOSHOVNR-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCOC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


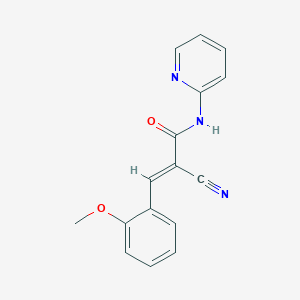

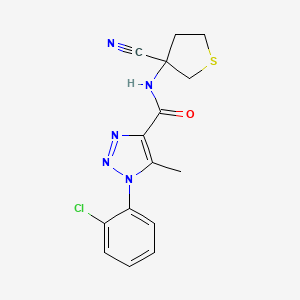
![2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2674273.png)
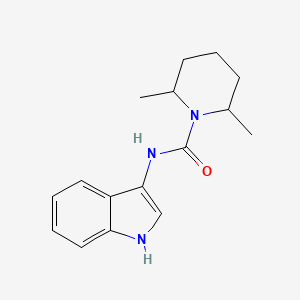
![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)
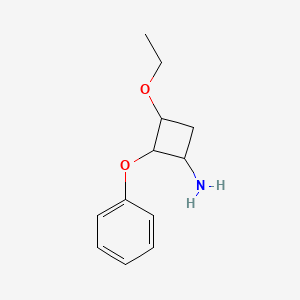

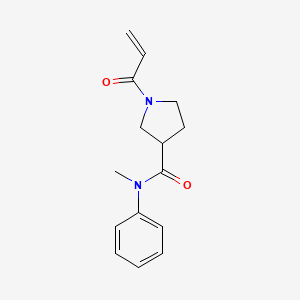

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)

